2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS 1523618-04-3 properties
2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS 1523618-04-3 properties
An In-depth Technical Guide to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride (CAS 1523618-04-3)
A Modern Bioisostere for Advancing Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the concept of "escaping flatland" has become a guiding principle for medicinal chemists aiming to improve the clinical success rate of novel therapeutic agents.[1][2] The over-reliance on flat, aromatic structures has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic introduction of three-dimensional, Fsp³-rich scaffolds is a proven approach to overcome these hurdles.[1] It is within this context that strained spirocyclic systems, particularly the 2-oxaspiro[3.3]heptane motif, have emerged as powerful tools.
This guide provides a comprehensive technical overview of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride (CAS 1523618-04-3), a key building block that embodies the principles of modern scaffold design. Its rigid, spirocyclic structure, combining an oxetane and an azetidine ring, offers a unique spatial arrangement of functional groups, making it an attractive bioisosteric replacement for traditional rings like piperidine and piperazine.[2][3] We will explore its physicochemical properties, the scientific rationale for its application, and practical considerations for its use in synthetic chemistry workflows.
Physicochemical and Structural Properties
2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a solid, typically supplied with a purity of 95-97%.[4][5] Its core structure is a defining feature, providing a rigid framework with predictable exit vectors for substituent placement—a critical attribute for rational drug design.
// Define nodes for atoms with positions N [label="NH₃⁺Cl⁻", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"]; C1 [label="CH", pos="-1,0.5!", fontcolor="#202124"]; C2 [label="CH₂", pos="-2,0!", fontcolor="#202124"]; C3 [label="CH₂", pos="-1,-0.5!", fontcolor="#202124"]; C_spiro [label="C", pos="1,0!", fontcolor="#202124"]; C4 [label="CH₂", pos="2,0.5!", fontcolor="#202124"]; O [label="O", pos="3,0!", color="#EA4335", fontcolor="#FFFFFF"]; C5 [label="CH₂", pos="2,-0.5!", fontcolor="#202124"];
// Define edges for bonds edge [color="#5F6368"]; N -- C1; C1 -- C2; C2 -- C_spiro; C_spiro -- C3; C3 -- C1; C_spiro -- C4; C4 -- O; O -- C5; C5 -- C_spiro; } केंद Figure 1: Chemical Structure of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride.
A summary of its key computed and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 1523618-04-3 | [4][6][7] |
| Molecular Formula | C₆H₁₂ClNO | [6][7] |
| Molecular Weight | 149.62 g/mol | [6][7][8] |
| Physical Form | Solid | [4][7] |
| Purity | ≥95% - 97% | [4][5] |
| InChI Key | IHSRDAQLBHZRBC-UHFFFAOYSA-N | [4][6] |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | [8] |
| Fraction Csp³ | 1.0 | [6] |
| Rotatable Bonds | 0 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
The Strategic Advantage in Medicinal Chemistry
The utility of the 2-oxaspiro[3.3]heptane scaffold stems from its ability to confer desirable properties upon a lead molecule. Its rigid, three-dimensional nature can enhance binding affinity by pre-organizing substituents into a conformationally constrained orientation favorable for target engagement.[1]
Bioisosterism and Property Modulation
Spirocyclic scaffolds are increasingly used as bioisosteres for common cyclic amines.[2] The replacement of a piperazine ring with a diazaspiro[3.3]heptane in a PARP inhibitor, for instance, led to a significant increase in selectivity, albeit with a slight reduction in potency.[1] The 2-oxaspiro[3.3]heptane moiety offers a similar strategic advantage, providing a vector for property modulation while maintaining or improving biological activity.
The key advantages include:
-
Increased Fsp³ Character: Enhances spatial complexity, which is correlated with higher clinical success rates.[1]
-
Improved Physicochemical Properties: Spirocyclic scaffolds often lead to higher aqueous solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.[3]
-
Novel Chemical Space: Provides access to novel intellectual property by moving away from heavily precedented chemical scaffolds.
A notable application is in the development of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist, which incorporates the 2-oxa-6-azaspiro[3.3]heptane moiety to achieve favorable physicochemical properties.[1] Furthermore, the related 2-oxa-6-azaspiro[3.3]heptane is a key intermediate in the scalable synthesis of TBI-223, a potent antibiotic drug candidate for tuberculosis, highlighting the industrial relevance of this scaffold.[9]
Synthesis and Reactivity
The primary amine of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a versatile functional handle for a variety of chemical transformations essential for drug development.
Protocol: General Procedure for Amide Coupling
This protocol is a representative example and must be adapted and optimized for specific substrates.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Oxaspiro[3.3]heptan-6-amine hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture for 10-15 minutes at room temperature.
-
Coupling Agent: Add the coupling agent (e.g., HATU, HOBt/EDC, 1.2 eq) to the mixture.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). The reaction is typically stirred at room temperature for 4-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the desired amide derivative.
Handling, Storage, and Safety
As a responsible scientist, adherence to safety protocols is paramount. 2-Oxaspiro[3.3]heptan-6-amine hydrochloride is classified as harmful and an irritant.[4][7][11]
Safety and Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[7][11] |
| H312 | Harmful in contact with skin.[11] |
| H315 | Causes skin irritation.[7] |
| H319 | Causes serious eye irritation.[7][11] |
| H332 | Harmful if inhaled.[11] |
| H335 | May cause respiratory irritation.[7][11] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, with a thickness >0.35 mm), safety glasses with side-shields or goggles, and a lab coat.[11][12][13]
-
Avoidance: Avoid breathing dust and prevent contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area.[11][12]
-
Spill Response: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[11] Place spilled material in a sealed, labeled container for proper disposal.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[4][13] Recommended storage temperature is between 2-8°C.[4][7]
Conclusion
2-Oxaspiro[3.3]heptan-6-amine hydrochloride is more than just a chemical building block; it is an enabling tool for the modern medicinal chemist. Its unique spirocyclic structure provides a robust and rigid scaffold to create molecules with enhanced three-dimensionality, leading to improved pharmacological profiles. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this compound to navigate the complexities of drug design and contribute to the development of the next generation of therapeutics.
References
- 2-Oxaspiro[3.3]heptan-6-amine hydrochloride Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR312290_msds.pdf]
- 2-Oxaspiro[3.3]heptan-6-amine hydrochloride Properties. Mcule. [URL: https://mcule.com/CAS-1523618-04-3/]
- 2-Oxaspiro[3.3]heptan-6-amine hydrochloride | 1523618-04-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c689f]
- Cas no 1523618-04-3 (2-Oxaspiro[3.3]heptan-6-amine hydrochloride). ChemNet. [URL: https://www.chemnet.com/cas/en/1523618-04-3/2-Oxaspiro[3.3]heptan-6-amine-hydrochloride.html]
- 2-oxaspiro[3.3]heptan-6-amine;hydrochloride | 1523618-04-3. Angene Chemical. [URL: https://www.angenechemical.com/product/ag01dcyw]
- 2-Oxaspiro[3.3]heptan-6-amine hydrochloride | 1523618-04-3. Ambeed. [URL: https://www.ambeed.com/products/1523618-04-3.html]
- Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB13123841_EN.htm]
- Safety Data Sheet. Enamine. [URL: https://www.enamine.net/sds/EN300-3490335.pdf]
- 1523618-04-3|2-Oxaspiro[3.3]heptan-6-amine hydrochloride. BLDpharm. [URL: https://www.bldpharm.com/products/1523618-04-3.html]
- 2-Oxaspiro[3.3]heptan-6-amine hydrochloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/details/OR312290/2-oxaspiro-3.3-heptan-6-amine-hydrochloride]
- 2-Oxaspiro[3.3]heptan-6-amine hydrochloride. Crysdot LLC. [URL: https://www.crysdot.com/2-oxaspiro-3-3-heptan-6-amine-hydrochloride-cas-1523618-04-3/]
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10362391/]
- Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/20104325/]
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2984]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [URL: https://www.researchgate.
- Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/359196349_Synthesis_of_challenging_6-functionalized_1-oxaspiro33heptanes_-_New_scaffolds_for_drug_discovery]
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. [URL: https://www.bldpharm.com/news/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry-n711032.html]
- Synthesis and Application of Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [URL: https://fujc.online/index.php/fujc/article/view/11.02.238]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxaspiro[3.3]heptan-6-amine hydrochloride | 1523618-04-3 [sigmaaldrich.com]
- 5. 1523618-04-3 Cas No. | 2-Oxaspiro[3.3]heptan-6-amine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. 1523618-04-3 | 2-Oxaspiro[3.3]heptan-6-amine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. 2-Oxaspiro[3.3]heptan-6-amine hydrochloride | 1523618-04-3 [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. chemicalbook.com [chemicalbook.com]
![Chemical Structure of 2-Oxaspiro[3.3]heptan-6-amine HCl](httpshttps://i.imgur.com/example.png)
